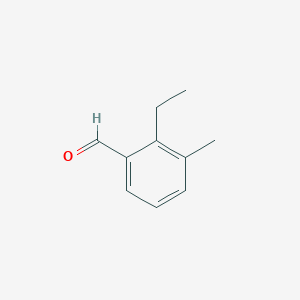![molecular formula C6H5NO2S B038691 (Thieno[2,3-d][1,2]oxazol-3-yl)methanol CAS No. 117366-96-8](/img/structure/B38691.png)
(Thieno[2,3-d][1,2]oxazol-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Thieno[2,3-d][1,2]oxazol-3-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Wirkmechanismus
The exact mechanism of action of (Thieno[2,3-d][1,2]oxazol-3-yl)methanol is not fully understood. However, it has been shown to inhibit the expression of inflammatory cytokines and has been suggested to act as an antioxidant. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemische Und Physiologische Effekte
(Thieno[2,3-d][1,2]oxazol-3-yl)methanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, it has been shown to reduce inflammation and has been suggested to have potential in the treatment of inflammatory diseases. It has also been shown to induce apoptosis in cancer cells, which can lead to the death of the tumor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (Thieno[2,3-d][1,2]oxazol-3-yl)methanol is its potential as a therapeutic agent. It has been shown to have anti-inflammatory and anti-tumor properties, which can be useful in the development of new drugs. Additionally, it has been shown to have potential in the treatment of neurological disorders.
However, there are also limitations to the use of (Thieno[2,3-d][1,2]oxazol-3-yl)methanol in lab experiments. One of the limitations is its toxicity, which can be a concern when using it in vivo. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many potential future directions for the study of (Thieno[2,3-d][1,2]oxazol-3-yl)methanol. One area of research could be the development of new drugs based on its anti-inflammatory and anti-tumor properties. Additionally, further research could be conducted to better understand its mechanism of action and how it can be used in the treatment of neurological disorders. Furthermore, studies could be conducted to determine the optimal dosage and administration of (Thieno[2,3-d][1,2]oxazol-3-yl)methanol in order to maximize its therapeutic potential.
Conclusion:
In conclusion, (Thieno[2,3-d][1,2]oxazol-3-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. Further research is needed to fully understand its potential as a therapeutic agent and to determine the optimal dosage and administration for its use.
Synthesemethoden
The synthesis of (Thieno[2,3-d][1,2]oxazol-3-yl)methanol has been reported using various methods. One of the most commonly used methods involves the reaction of 2-thiophenecarboxaldehyde and ethyl oxalate in the presence of sodium methoxide. The resulting product is then treated with hydrochloric acid to obtain (Thieno[2,3-d][1,2]oxazol-3-yl)methanol.
Wissenschaftliche Forschungsanwendungen
(Thieno[2,3-d][1,2]oxazol-3-yl)methanol has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-tumor properties and has been used in the development of new drugs. Additionally, it has been used in the study of the nervous system and has been shown to have potential in the treatment of neurological disorders.
Eigenschaften
CAS-Nummer |
117366-96-8 |
|---|---|
Produktname |
(Thieno[2,3-d][1,2]oxazol-3-yl)methanol |
Molekularformel |
C6H5NO2S |
Molekulargewicht |
155.18 g/mol |
IUPAC-Name |
thieno[2,3-d][1,2]oxazol-3-ylmethanol |
InChI |
InChI=1S/C6H5NO2S/c8-3-4-6-5(9-7-4)1-2-10-6/h1-2,8H,3H2 |
InChI-Schlüssel |
QELIEOAPNDUXRD-UHFFFAOYSA-N |
SMILES |
C1=CSC2=C1ON=C2CO |
Kanonische SMILES |
C1=CSC2=C1ON=C2CO |
Synonyme |
Thieno[2,3-d]isoxazole-3-methanol (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



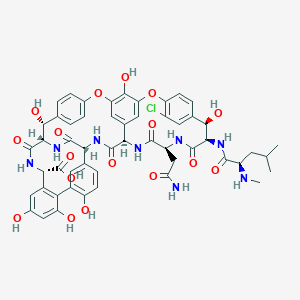
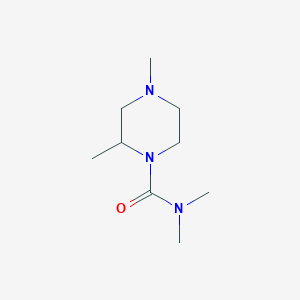
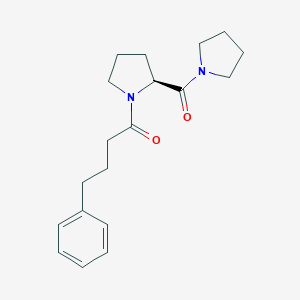
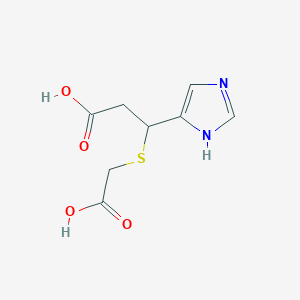
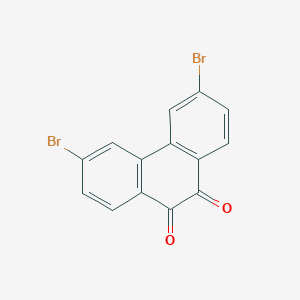
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B38619.png)
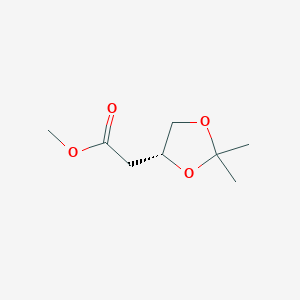
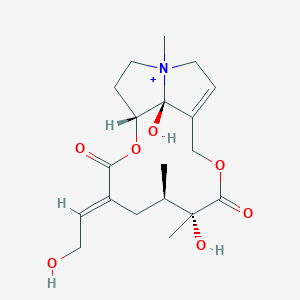
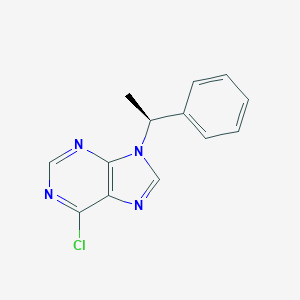
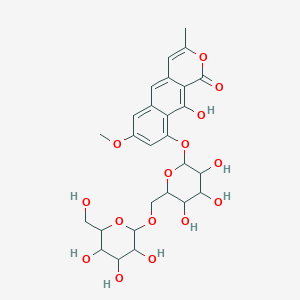
![7-Methoxyfuro[2,3-C]pyridine](/img/structure/B38637.png)
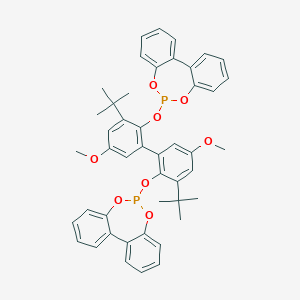
![3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde](/img/structure/B38641.png)
